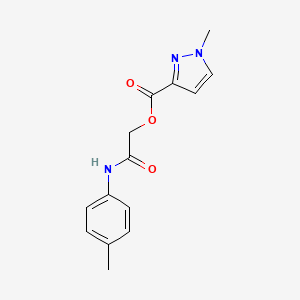![molecular formula C32H25BrN4O3 B10872774 2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]acetamide](/img/structure/B10872774.png)
2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a furylmethyl group, among others. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form the bromophenyl intermediate.
Formation of the Ethylidene Intermediate: The bromophenyl intermediate is then reacted with an ethylidene compound under specific conditions to form the ethylidene intermediate.
Formation of the Aminooxy Intermediate: The ethylidene intermediate is then reacted with an aminooxy compound to form the aminooxy intermediate.
Formation of the Final Compound: The aminooxy intermediate is then reacted with a cyano compound and a furylmethyl compound under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for precise control of reaction conditions and efficient production.
Batch Synthesis: This method involves the batch-wise addition of reactants to a reactor, allowing for flexibility in reaction conditions and the ability to produce large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form various reduction products.
Substitution: The compound can undergo substitution reactions to form various substitution products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction is typically carried out under various conditions depending on the specific substitution reaction.
Major Products Formed
Oxidation Products: Various oxidation products can be formed depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Various reduction products can be formed depending on the specific reducing agent and reaction conditions.
Substitution Products: Various substitution products can be formed depending on the specific reagents and reaction conditions.
Aplicaciones Científicas De Investigación
2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a reagent in various chemical reactions and as a building block for the synthesis of other compounds.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems.
Industry: The compound can be used in various industrial applications, including as a catalyst in chemical reactions and as a component in various industrial products.
Mecanismo De Acción
The mechanism of action of 2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to various biological effects. The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE
- 2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE
Uniqueness
2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE is unique due to its specific combination of functional groups, which contribute to its reactivity and potential applications. The presence of the bromophenyl, cyano, and furylmethyl groups distinguishes it from other similar compounds and provides unique opportunities for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C32H25BrN4O3 |
|---|---|
Peso molecular |
593.5 g/mol |
Nombre IUPAC |
2-[(E)-1-(4-bromophenyl)ethylideneamino]oxy-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide |
InChI |
InChI=1S/C32H25BrN4O3/c1-22(23-14-16-26(33)17-15-23)36-40-21-29(38)35-32-28(19-34)30(24-9-4-2-5-10-24)31(25-11-6-3-7-12-25)37(32)20-27-13-8-18-39-27/h2-18H,20-21H2,1H3,(H,35,38)/b36-22+ |
Clave InChI |
JKKVCSXJQJLMHX-HPNXWYHWSA-N |
SMILES isomérico |
C/C(=N\OCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)/C5=CC=C(C=C5)Br |
SMILES canónico |
CC(=NOCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclohexyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10872692.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxybenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10872694.png)
![(4-benzylpiperazin-1-yl)[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl]methanone](/img/structure/B10872696.png)
![2-ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10872709.png)
![4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10872721.png)

![N-(3,5-dichlorophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10872728.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]propylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10872729.png)
![N-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]-1H-indole-3-carboxamide](/img/structure/B10872740.png)
![2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B10872742.png)
![1-(2,4-dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B10872749.png)
![8-[(4-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872755.png)
![4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-[3-(propan-2-yloxy)propyl]piperazine-1-carbothioamide](/img/structure/B10872766.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872779.png)
